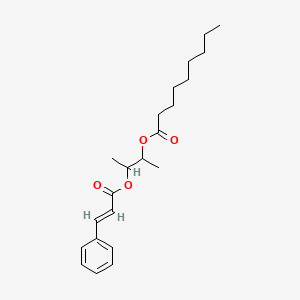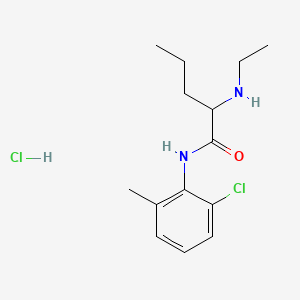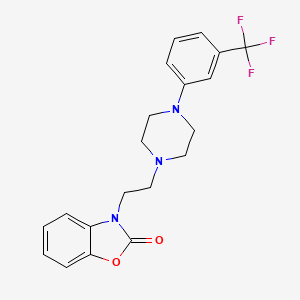
3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4.1.5.3)pentadec-13-en-9-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4153)pentadec-13-en-9-yl)- is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4.1.5.3)pentadec-13-en-9-yl)- typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyran ring through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Formation of the spiro structure through specific cyclization techniques.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
- Optimization of reaction conditions to maximize yield and purity.
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s hydroxyl and ketone groups may interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions.
Medicine
In medicine, the compound’s unique structure may offer potential therapeutic applications, such as acting as a precursor for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, including fragrances, flavors, and polymers.
作用機序
The mechanism of action of 3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4.1.5.3)pentadec-13-en-9-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may form hydrogen bonds or covalent bonds with these targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3-Hexanone: A simpler ketone with fewer functional groups.
4-Hydroxy-2H-pyran-2-one: A compound with a similar pyran ring structure.
Spiro compounds: Compounds with similar spiro structures but different substituents.
Uniqueness
The uniqueness of 3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(415
特性
CAS番号 |
126454-05-5 |
|---|---|
分子式 |
C29H48O7 |
分子量 |
508.7 g/mol |
IUPAC名 |
4-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]hexan-3-one |
InChI |
InChI=1S/C29H48O7/c1-8-21(22(30)9-2)25-18(4)17-19(5)28(34-25)14-11-23(31)29(36-28)16-15-26(7,35-29)24-12-13-27(32,10-3)20(6)33-24/h11,14,18-21,23-25,31-32H,8-10,12-13,15-17H2,1-7H3 |
InChIキー |
IIJUJSZXIGNQKP-UHFFFAOYSA-N |
正規SMILES |
CCC(C1C(CC(C2(O1)C=CC(C3(O2)CCC(O3)(C)C4CCC(C(O4)C)(CC)O)O)C)C)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12727654.png)



